molecular formula C14H16FNO2S B2704478 N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide CAS No. 866008-75-5

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide

Cat. No.: B2704478
CAS No.: 866008-75-5
M. Wt: 281.35
InChI Key: SCLOPOYPUMRDNU-UHFFFAOYSA-N
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Description

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide is a chemical compound that features a unique combination of an ethynyl group, a cyclohexyl ring, a fluorobenzene moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide typically involves the reaction of 1-ethynylcyclohexylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethynylcyclohexyl)-N’-(4-fluorophenyl)urea: Shares the ethynylcyclohexyl and fluorophenyl moieties but differs in the functional group.

    1-ethynylcyclohexylamine: Contains the ethynylcyclohexyl group but lacks the fluorobenzene and sulfonamide groups.

Uniqueness

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide is unique due to the presence of both the ethynyl group and the sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2S/c1-2-14(10-4-3-5-11-14)16-19(17,18)13-8-6-12(15)7-9-13/h1,6-9,16H,3-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLOPOYPUMRDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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